![molecular formula C15H21N3O3 B2491776 N'-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 425626-48-8](/img/structure/B2491776.png)
N'-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Methods in Determining Antioxidant Activity
Research on antioxidants and their implications across various fields highlights critical analytical methods used to determine antioxidant activity. These methods, including the ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH tests, rely on spectrophotometry to assess chemical reactions involving antioxidants. Such assays have been applied successfully in analyzing antioxidant capacity in complex samples, suggesting potential relevance in studying compounds with antioxidant properties or those involved in oxidative stress-related research (Munteanu & Apetrei, 2021).
Oxidized Phospholipids and Atherosclerosis
Oxidized phospholipids (OxPLs) play a crucial role in atherosclerosis, with specific OxPLs identified as major regulators of cell types within the vessel wall. This research area involves understanding the mechanisms by which OxPLs contribute to atherosclerotic processes and identifying potential therapeutic targets. The interaction of OxPLs with various receptors and signaling pathways underscores the complexity of their role in vascular biology and disease (Berliner & Watson, 2005).
Polymer-Supported Syntheses of Heterocycles
The synthesis of heterocycles, such as oxazines and thiazines, using solid-phase synthesis (SPS) demonstrates the versatility of morpholine derivatives in chemical synthesis. This area of research highlights the ongoing expansion in the synthesis of compounds bearing functionalized heterocyclic scaffolds, indicating the potential application of "N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide" in novel synthetic approaches and the creation of bioactive molecules (Králová et al., 2018).
Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives have been identified with a broad spectrum of pharmacological activities, suggesting that "N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide" could potentially be explored for its pharmacological properties. This includes the design and synthesis of novel morpholine and pyran derivatives with potent activities, offering a basis for future drug development and therapeutic applications (Asif & Imran, 2019).
Propriétés
IUPAC Name |
N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12-2-4-13(5-3-12)17-15(20)14(19)16-6-7-18-8-10-21-11-9-18/h2-5H,6-11H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWILGNCIWAYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
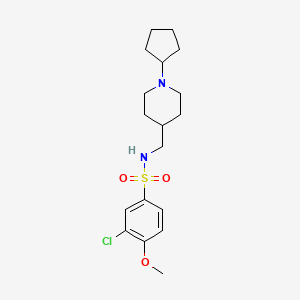
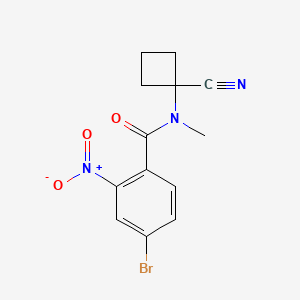

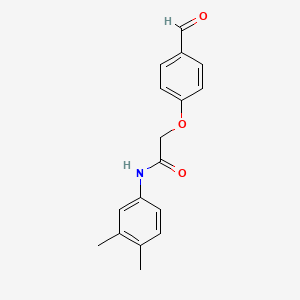
![3,3,3-trifluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}propane-1-sulfonamide](/img/structure/B2491702.png)
![N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491703.png)
![8-(1-benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2491704.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2491705.png)
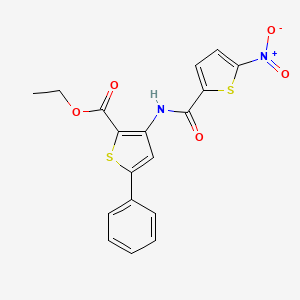
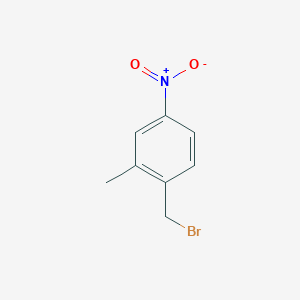


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B2491714.png)

